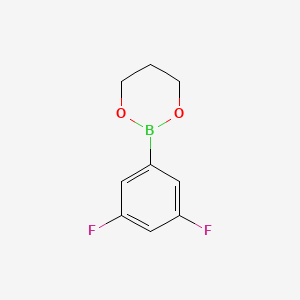![molecular formula C11H9FN2O2 B6331949 5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 2091021-14-4](/img/structure/B6331949.png)
5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The pyrazole ring is a component of many therapeutic agents and has diverse pharmacological effects . Fluorophenyl groups are often used in medicinal chemistry due to the stability of the C-F bond and its ability to increase the binding affinity of protein-ligand complexes .
Synthesis Analysis
Pyrazole derivatives can be synthesized in various ways, such as by Knorr reaction or through the pyrazoline pathway, which involves the reaction of α, β-unsaturated ketone with hydrazine derivatives . The synthesis often involves a two-step reaction: first, the synthesis of pyrazoline via a one-pot three-component reaction, followed by oxidative aromatization of pyrazoline to form the pyrazole .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including oxidative aromatization, to form the pyrazole ring . They can also participate in various other reactions due to the presence of reactive sites on the pyrazole ring and the attached functional groups .Mechanism of Action
The mechanism of action of pyrazole derivatives can vary depending on their structure and the target they interact with. Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The exact mechanism of action of “5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” is not known.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-3-1-2-7(4-8)5-10-9(11(15)16)6-13-14-10/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSYGOXCABXEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=C(C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
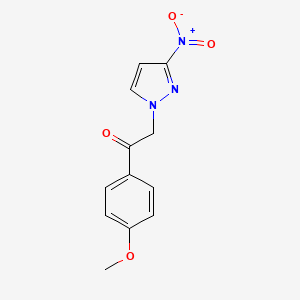
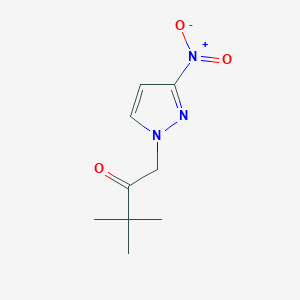
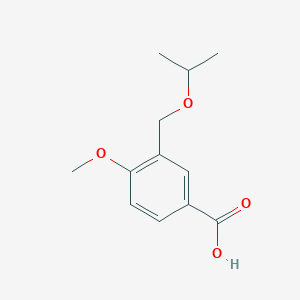




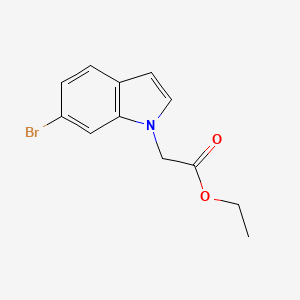

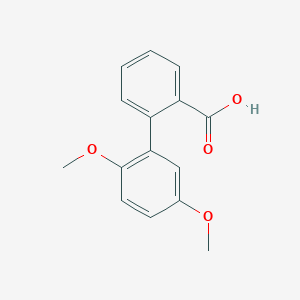

![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)

